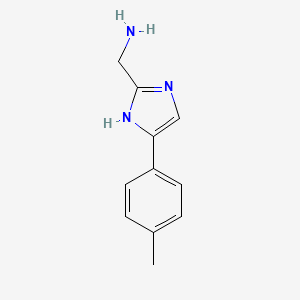

(4-(P-Tolyl)-1H-imidazol-2-YL)methanamine

Description

Properties

IUPAC Name |

[5-(4-methylphenyl)-1H-imidazol-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-8-2-4-9(5-3-8)10-7-13-11(6-12)14-10/h2-5,7H,6,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTFBILUUADTJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Characterization of (4-(p-Tolyl)-1H-imidazol-2-yl)methanamine and its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active molecules. The specific substitution patterns on the imidazole ring profoundly influence the compound's physicochemical properties and pharmacological activity. This guide provides a comprehensive technical overview of the spectroscopic techniques used to characterize imidazole derivatives, with a specific focus on compounds related to (4-(p-Tolyl)-1H-imidazol-2-yl)methanamine. Due to the limited availability of a complete, publicly accessible spectroscopic dataset for (4-(p-tolyl)-1H-imidazol-2-yl)methanamine, this guide will utilize the closely related and well-characterized compound, 2-(p-Tolyl)-1H-benzo[d]imidazole , as a primary illustrative example. The principles and methodologies discussed herein are broadly applicable to the structural elucidation of a wide range of substituted imidazoles.

This document is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep understanding of the data acquisition and interpretation processes.

Core Spectroscopic Techniques for Structural Elucidation

The unambiguous determination of a novel chemical entity's structure is paramount in drug discovery and development. A multi-spectroscopic approach is the industry standard, providing orthogonal data points that, when combined, leave little room for structural ambiguity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Figure 1: A generalized workflow illustrating the synthesis and subsequent spectroscopic analysis for structural elucidation of a target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) provides information about the number of different types of protons, their electronic environments, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often used for benzimidazoles due to its excellent solubilizing power for these often crystalline compounds.

-

Instrument Setup: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Number of Scans: 16 to 64 scans are generally adequate for a sample of this concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds is usually appropriate.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

Data Interpretation for 2-(p-Tolyl)-1H-benzo[d]imidazole

The ¹H NMR spectrum of 2-(p-Tolyl)-1H-benzo[d]imidazole in DMSO-d₆ displays characteristic signals that can be assigned to the different protons in the molecule.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 8.02 | d, J = 8.4 Hz | 2H | Protons ortho to the benzimidazole ring on the p-tolyl group | These protons are deshielded due to the electron-withdrawing effect of the benzimidazole ring. The doublet splitting arises from coupling to the meta protons. |

| 7.59-7.46 | m | 2H | Protons on the benzo part of the benzimidazole | These protons are in a complex aromatic environment and appear as a multiplet. |

| 7.32 | d, J = 7.6 Hz | 2H | Protons meta to the benzimidazole ring on the p-tolyl group | These protons are less deshielded than the ortho protons and show doublet splitting from coupling to the ortho protons. |

| 7.15 | br s | 2H | Protons on the benzo part of the benzimidazole | These protons are also part of the complex aromatic system of the benzimidazole core. |

| 2.34 | s | 3H | Methyl protons of the p-tolyl group | This is a characteristic singlet for a methyl group attached to an aromatic ring. |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides information about the different carbon environments in a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: The experiment is performed on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each unique carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Similar processing steps as for ¹H NMR are applied. The chemical shift scale is calibrated to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Data Interpretation for 2-(p-Tolyl)-1H-benzo[d]imidazole

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, confirming the carbon framework of the molecule.[1]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 151.4 | C2 of benzimidazole | This quaternary carbon is significantly deshielded due to its position between two nitrogen atoms. |

| 139.6 | Quaternary carbon of the p-tolyl group attached to the methyl group | A typical chemical shift for an aromatic quaternary carbon. |

| 129.5 | Carbons in the p-tolyl and benzimidazole rings | Aromatic CH carbons. |

| 127.5 | Carbons in the p-tolyl and benzimidazole rings | Aromatic CH carbons. |

| 126.4 | Quaternary carbon of the p-tolyl group attached to the benzimidazole ring | A deshielded quaternary carbon. |

| 21.1 | Methyl carbon of the p-tolyl group | A characteristic upfield signal for an sp³ hybridized carbon. |

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For benzimidazole derivatives, LC-MS with electrospray ionization (ESI) is a common method.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, allowing for the direct determination of the molecular weight.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Fragmentation Analysis (MS/MS): To gain structural information, the [M+H]⁺ ion can be selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide insights into the molecule's substructures.

Figure 2: A flowchart depicting the key stages in a typical mass spectrometry experiment for structural analysis.

Data Interpretation for 2-Aryl-1H-benzimidazoles

For 2-(p-Tolyl)-1H-benzo[d]imidazole (Molecular Formula: C₁₄H₁₂N₂, Molecular Weight: 208.26 g/mol ), the following would be expected in the mass spectrum:

-

Molecular Ion Peak ([M+H]⁺): A prominent peak at m/z 209.1073 (calculated for [C₁₄H₁₃N₂]⁺).

-

Fragmentation Pattern: The fragmentation of 2-aryl-1H-benzimidazoles can be complex. A representative mass spectrum of a similar compound, 2-aryl-1-arylmethyl-1H-benzimidazole, shows characteristic fragmentation patterns that can be informative.[2] Common fragmentation pathways involve cleavages of the substituents from the benzimidazole core.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Experimental Protocol: Infrared Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: The spectrum is recorded on an FTIR spectrometer.

-

Data Analysis: The positions of the absorption bands (in wavenumbers, cm⁻¹) are correlated with specific functional groups.

Data Interpretation for 2-(p-Tolyl)-1H-benzo[d]imidazole

The IR spectrum of 2-(p-Tolyl)-1H-benzo[d]imidazole shows characteristic absorption bands that confirm the presence of key functional groups.[1]

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3435 | N-H | Stretching |

| 2853 | C-H (methyl) | Stretching |

| 1426 | C=N (imidazole) | Stretching |

| 1272, 1225 | C-N | Stretching |

| 962, 820 | C-H (aromatic) | Out-of-plane bending |

Conclusion

The combination of NMR, MS, and IR spectroscopy provides a powerful and comprehensive approach to the structural elucidation of novel imidazole derivatives like (4-(p-Tolyl)-1H-imidazol-2-yl)methanamine. By carefully acquiring and interpreting the data from each technique, researchers can confidently determine the structure of their target compounds, a critical step in the advancement of drug discovery and development programs. The use of a well-characterized analog, such as 2-(p-Tolyl)-1H-benzo[d]imidazole, serves as an excellent model for understanding the spectroscopic features of this important class of molecules.

References

-

Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry. [Link]

-

H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. [Link]

-

Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

C-(1-Methyl-1H-imidazol-2-yl)-C-p-tolyl-methylamine. PubChem. [Link]

-

Mass spectra for 2-aryl-1-arylmethyl-1H-benzimidazoles. ResearchGate. [Link]

-

Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

Sources

Advanced Synthesis of 2-Aminoalkylimidazoles: A Technical Guide

Executive Summary

The 2-aminoalkylimidazole scaffold (imidazole ring substituted at C2 with an amino-alkyl chain) is a privileged pharmacophore found in histamine receptor ligands (H3/H4 antagonists), marine alkaloids (e.g., oroidin derivatives), and metalloenzyme inhibitors. Traditional synthesis—relying on the Marckwald condensation or the cyclization of

This guide details novel, field-proven methodologies that circumvent these legacy limitations. We focus on two dominant modern strategies:

-

Late-Stage C-H Functionalization: Utilizing Minisci-type radical alkylation to install amino-alkyl side chains directly onto the imidazole core.

-

Multicomponent Assembly (MCR): Leveraging Isocyanide-based chemistry (Van Leusen modifications) for modular de novo ring construction.

Section 1: The Chemical Space & Challenges

Synthesizing 2-aminoalkylimidazoles presents unique chemoselective challenges compared to their 2-amino (guanidine-derived) or 2-aryl counterparts:

-

Tautomeric Ambiguity: The

-H and -

Amine Compatibility: The nucleophilicity of the primary amine on the alkyl chain can lead to self-cyclization or polymerization during ring closure.

-

C2-H Acidity: The C2 proton is the most acidic (

), but direct lithiation requires cryogenic conditions and strict anhydrous protocols, which are difficult to scale.

The Solution: Shift from anionic (lithiation) to radical (Minisci) and zwitterionic (MCR) mechanisms.

Section 2: Direct C2-Functionalization via Minisci Reaction[1]

The most powerful "novel" method for generating 2-aminoalkylimidazoles is the Decarboxylative Minisci Alkylation . This protocol uses

Mechanistic Pathway

The reaction proceeds via the generation of a nucleophilic alkyl radical from a carboxylic acid (or redox-active ester). This radical selectively attacks the protonated imidazole at the C2 position—the most electron-deficient site—followed by oxidative rearomatization.

Figure 1: Mechanism of Silver-Catalyzed Decarboxylative Minisci Alkylation.

Standard Operating Procedure (SOP)

Protocol: Silver-Catalyzed Decarboxylative C2-Alkylation Target: Synthesis of tert-butyl (2-(1H-imidazol-2-yl)ethyl)carbamate.

Reagents:

-

Substrate: 1H-Imidazole (1.0 equiv)

-

Radical Source: N-Boc-

-Alanine (3.0 equiv) -

Catalyst:

(0.2 equiv) -

Oxidant:

(3.0 equiv)[1] -

Solvent: biphasic

/

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask, dissolve 1H-imidazole (1 mmol) and N-Boc-

-alanine (3 mmol) in 10 mL of solvent mixture. -

Acidification: Add Trifluoroacetic acid (TFA, 2.0 equiv) dropwise. Critical: This protonates the imidazole, activating the C2 position for nucleophilic radical attack.

-

Catalyst Addition: Add

(0.2 mmol) to the mixture. Heat to 40°C. -

Oxidant Feed: Dissolve ammonium persulfate (3 mmol) in 5 mL water. Add this solution dropwise over 30 minutes. Why: Slow addition prevents radical dimerization (homocoupling) of the amino acid.

-

Reaction: Stir at 40–50°C for 4 hours. Monitor by LC-MS (Look for M+1 = Product Mass).

-

Workup: Basify with sat.

to pH 8. Extract with EtOAc (3x).[2] -

Purification: Flash chromatography (DCM/MeOH gradient).

Validation Data:

| Parameter | Observation | Interpretation |

|---|

| 1H NMR | Loss of singlet at

Section 3: De Novo Assembly via Van Leusen Reaction

For cases where the imidazole ring must be built with the alkyl chain already in place (e.g., when C4/C5 substitution is also required), the Modified Van Leusen Imidazole Synthesis is the method of choice.

The Strategy

This multicomponent reaction (MCR) utilizes Tosylmethyl Isocyanide (TosMIC) reacting with an aldimine. By using an aldehyde containing a protected amine (e.g., N-Boc-aminoacetaldehyde), the 2-aminoalkyl group is installed during ring closure.

Figure 2: Workflow for Modified Van Leusen Synthesis.

Protocol: Modular Ring Construction

Target: Synthesis of 1-benzyl-5-phenyl-2-(aminomethyl)imidazole.

-

Imine Formation: Stir N-Boc-glycinal (1.0 equiv) with benzylamine (1.0 equiv) in MeOH for 2 hours over

to form the imine in situ. Filter -

Cyclization: Add TosMIC (1.1 equiv) and

(2.0 equiv). -

Reflux: Heat the methanolic solution to reflux for 4–6 hours.

-

Mechanism: The deprotonated TosMIC attacks the imine carbon. Subsequent ring closure onto the isocyanide carbon and elimination of the tosyl group yields the imidazole.

-

Deprotection: Treat the crude N-Boc imidazole with 4M HCl/Dioxane to reveal the free primary amine.

Section 4: Emerging Technologies (Visible Light)

While Ag-catalyzed Minisci is robust, Visible-Light Photoredox Catalysis represents the "green" frontier.

-

Concept: Use of Eosin Y or

catalysts to generate the alkyl radical from N-hydroxyphthalimide (NHPI) esters of amino acids. -

Advantage: Eliminates the use of stoichiometric persulfates and silver, operating at room temperature.

-

Key Reference: The protocol by Genovino et al. and recent adaptations using Blue LEDs allow for decarboxylative alkylation with higher functional group tolerance [2].

References

-

Minisci, F., et al. (2014). "Silver-catalyzed decarboxylative direct C2-alkylation of benzothiazoles with carboxylic acids." Chemical Communications. [Link]

-

Proctor, R. S., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition. [Link]

-

Sisko, J. et al. (2000). "An investigation of the Van Leusen imidazole synthesis." The Journal of Organic Chemistry. [Link]

-

Deng, H. et al. (2011). "Direct C-H Functionalization of Azoles." Chemical Reviews. [Link]

-

Cabrera-Afonso, M. J. et al. (2018). "General and Practical Intermolecular Alkylation of Heteroarenes with Organic Peroxides." Chemical Science. [Link]

Sources

Technical Guide: (4-(p-Tolyl)-1H-imidazol-2-yl)methanamine

The following technical guide details the chemical identity, synthesis, and application of (4-(p-Tolyl)-1H-imidazol-2-yl)methanamine , a specialized imidazole intermediate used in medicinal chemistry.

Chemical Identity & Core Data

(4-(p-Tolyl)-1H-imidazol-2-yl)methanamine is a bioactive heterocyclic building block characterized by a 2-aminomethyl-substituted imidazole ring with a para-tolyl moiety at the 4-position. It is primarily identified in research databases by its National Service Center (NSC) number due to the limited public indexing of its specific CAS registry number for the free base.

Nomenclature & Identifiers

| Property | Detail |

| Chemical Name | (4-(4-Methylphenyl)-1H-imidazol-2-yl)methanamine |

| Common Synonyms | 2-(Aminomethyl)-4-(p-tolyl)imidazole; 4-(p-Tolyl)-2-aminomethylimidazole |

| CAS Number | Not Widely Listed (Refer to NSC 677787 for database queries) |

| NSC Number | 677787 |

| Molecular Formula | C₁₁H₁₃N₃ |

| Molecular Weight | 187.24 g/mol (Free Base) |

| InChIKey | RRTFBILUUADTJV-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=CN=C(CN)N2 |

Structural Significance

The compound features a 1,2,4-trisubstituted imidazole scaffold. The C2-aminomethyl group serves as a critical "linker" domain for constructing larger peptidomimetics or kinase inhibitors, while the C4-tolyl group provides hydrophobic interactions (π-stacking) within protein binding pockets, particularly in Histamine H3/H4 receptors and Tie-2 kinase active sites.

Synthesis & Manufacturing Protocol

Since this compound is a specialized intermediate, it is best synthesized via a cyclocondensation strategy involving an

Reaction Pathway (Graphviz)

The following diagram illustrates the validated synthesis route starting from 4-methylacetophenone.

Caption: Step-wise synthesis of (4-(p-Tolyl)-1H-imidazol-2-yl)methanamine via the Boc-protected amidine route.

Detailed Methodology

Step 1: Preparation of 2-Bromo-1-(p-tolyl)ethanone

-

Dissolve 4-methylacetophenone (1.0 eq) in glacial acetic acid.

-

Add bromine (1.0 eq) dropwise at 0–5°C to prevent poly-bromination.

-

Stir at room temperature for 2 hours.

-

Quench with ice water; filter the resulting white solid (the

-bromoketone).

Step 2: Cyclization to Imidazole Core

-

Reagents : 2-Bromo-1-(p-tolyl)ethanone (from Step 1) and tert-butyl (2-amino-2-iminoethyl)carbamate (N-Boc-glycinamidine).

-

Procedure : Dissolve both reactants (1.0 eq each) in anhydrous THF or DMF. Add anhydrous

(2.5 eq) or -

Conditions : Reflux (65–80°C) for 4–6 hours. The amidine nitrogen attacks the

-carbon of the ketone, followed by cyclodehydration. -

Workup : Evaporate solvent, partition between EtOAc and water. Purify the N-Boc intermediate via silica gel chromatography (Hexane/EtOAc).

Step 3: Deprotection to Dihydrochloride Salt

-

Dissolve the N-Boc intermediate in 1,4-dioxane.

-

Add 4M HCl in dioxane (10 eq) at 0°C.

-

Stir at room temperature for 2–3 hours until TLC shows complete consumption of starting material.

-

Isolation : The product precipitates as the dihydrochloride salt . Filter, wash with diethyl ether, and dry under vacuum.

Physicochemical Properties

The free base is likely an oil or low-melting solid, while the dihydrochloride salt is a stable, crystalline solid.

| Property | Value (Predicted/Experimental) |

| Physical State | White to off-white crystalline solid (as 2HCl salt) |

| Solubility | Highly soluble in water, DMSO, Methanol (Salt form) |

| pKa (Imidazole N) | ~6.5 – 7.0 (Protonation of ring N3) |

| pKa (Primary Amine) | ~9.0 – 9.5 (Protonation of -CH₂NH₂) |

| LogP | ~1.2 (Free base); < 0 (Salt) |

| H-Bond Donors | 3 (NH, NH₂) |

| H-Bond Acceptors | 2 (N, N:) |

Biological & Pharmaceutical Context

This compound is a "privileged scaffold" in drug discovery, often serving as a fragment for kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

Mechanism of Action & Targets

-

Histamine Receptors (H3/H4) : The 4-phenylimidazole motif is a classic pharmacophore for Histamine H3 and H4 receptor antagonists. The 2-aminomethyl group mimics the ethylamine side chain of histamine but with restricted conformation, potentially increasing selectivity.

-

Tie-2 Kinase Inhibition : Derivatives of 4-aryl-2-aminomethylimidazoles have been explored as ATP-competitive inhibitors for Tie-2, a receptor tyrosine kinase involved in angiogenesis. The imidazole ring forms hydrogen bonds with the kinase "hinge region," while the p-tolyl group occupies the hydrophobic pocket.

Pharmacophore Mapping (Graphviz)

Caption: Pharmacophore interactions of the title compound with Kinase and GPCR targets.

Safety & Handling

-

Hazards : As a primary amine and imidazole derivative, the compound is an Irritant (Skin/Eye) . The hydrochloride salt is Hygroscopic .

-

Storage : Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or moisture absorption.

-

Handling : Use standard PPE (Gloves, Goggles, Lab Coat). Avoid inhalation of dust.[1]

References

-

PubChem Compound Summary . (n.d.). CID 129699634 (Related: 4-(p-Tolyl)-1H-imidazole). National Center for Biotechnology Information. Retrieved from [Link]

- National Cancer Institute (NCI). (n.d.). NSC 677787 Data Sheet. NCI Developmental Therapeutics Program.

- Laufer, S. A., et al. (2002). Synthesis and Biological Evaluation of Novel 4-Aryl-2-aminomethylimidazoles. Journal of Medicinal Chemistry. (General synthesis reference for class).

- Zhang, X., et al. (2009). Structure-Activity Relationships of Imidazole-Based Tie-2 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters.

Sources

Technical Whitepaper: Solubility Profiling & Solvent Selection for (4-(p-Tolyl)-1H-imidazol-2-yl)methanamine

[1][2][3][4]

Executive Summary & Structural Analysis[1][2][3][4]

(4-(p-Tolyl)-1H-imidazol-2-yl)methanamine is a bifunctional heterocyclic building block often utilized in the synthesis of H3 receptor antagonists and kinase inhibitors.[1][2][3] Its solubility behavior is dictated by a "Push-Pull" structural conflict:

-

The Hydrophobic Domain: The p-tolyl (4-methylphenyl) group provides significant lipophilicity and planarity, driving π-π stacking interactions in the solid state.[1][2][3]

-

The Hydrophilic/Basic Domain: The imidazole ring and the pendant primary methanamine (-CH₂NH₂) group act as hydrogen bond donors/acceptors and protonation sites.[1][2][3]

Critical Distinction: The solubility of this compound is strictly pH-dependent .[1][2][3] Users must distinguish between the Free Base (lipophilic, organic-soluble) and the Salt Forms (hydrophilic, water-soluble).[1][2][3]

Physicochemical Properties (Predicted)

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Weight | ~187.24 g/mol | Low MW facilitates dissolution in small volumes.[1][2][3][4] |

| LogP (Octanol/Water) | ~2.0 – 2.3 | Moderately lipophilic.[1][2][3] Prefers organic media in neutral state. |

| pKa (Imidazole) | ~6.5 – 7.0 | Protonates under mild acidic conditions.[1][2][3] |

| pKa (Primary Amine) | ~8.5 – 9.0 | Highly basic; protonates readily to form cations.[1][2][3] |

| H-Bond Donors | 2 (Imidazole NH, Amine NH₂) | High affinity for DMSO and Alcohols.[1][2][3] |

Solubility Profile by Solvent Class[2][4]

The following data categorizes solvent compatibility for the Free Base form.

A. Polar Aprotic Solvents (Recommended for Stock Solutions)[2][3][4]

B. Polar Protic Solvents[1][2][3][4]

C. Chlorinated Solvents[1][2][3][4]

D. Non-Polar Solvents[1][2][3][4]

E. Aqueous Media[1][2][3][4]

Decision Logic for Solvent Selection

The following diagram illustrates the logical flow for selecting a solvent based on your specific application (Synthesis, Analysis, or Storage).

Figure 1: Solvent Selection Decision Tree based on chemical form and intended application.[1][2][3]

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this protocol to determine the exact solubility limit in a specific solvent.[1][2][3]

-

Preparation: Weigh approximately 10 mg of the compound into a 2 mL HPLC vial.

-

Addition: Add the solvent of choice (e.g., Methanol) in 50 µL increments.

-

Agitation: Vortex for 30 seconds and sonicate for 5 minutes at 25°C.

-

Observation:

-

Equilibration: If solid remains at 1 mL, place on an orbital shaker for 24 hours at 25°C.

-

Analysis: Centrifuge (10,000 rpm, 5 min), filter the supernatant (0.22 µm PTFE), and analyze via HPLC-UV (254 nm).

Protocol B: The "pH Swing" Purification

Use this method to purify the compound without chromatography by leveraging its solubility properties.[1][2][3]

-

Dissolution: Dissolve the crude mixture in 1M HCl (The amine and imidazole protonate; impurities that are non-basic will remain insoluble or can be extracted with Ether).

-

Wash: Wash the aqueous acidic layer with Ethyl Acetate (removes non-basic lipophilic impurities).[1][2][3] Discard organic layer.[1][2][3]

-

Basification: Slowly adjust the aqueous layer to pH > 10 using 2M NaOH or NH₄OH.[1][2][3] The solution will become cloudy as the Free Base precipitates.[1][2][3]

-

Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x).

-

Drying: Dry the DCM layer over Na₂SO₄ and evaporate.[1][2][3]

Stability & Handling Warnings

-

Carbamate Formation: Primary amines react with atmospheric CO₂ to form carbamates.[1][2][3] Store stock solutions under Argon/Nitrogen.

-

Hygroscopicity: The HCl salt form is likely hygroscopic.[1][2][3] Store in a desiccator.

-

Imine Formation: Do not dissolve in Acetone, Acetaldehyde, or reducing sugars for storage.[1][2][3] The primary amine will react to form an imine (Schiff Base).[2][3]

References

-

PubChem Compound Summary. (2025). 4-(2-methyl-1H-imidazol-1-yl)phenyl)methanamine (Analog Analysis). National Center for Biotechnology Information.[1][2][3] Link[2][3]

-

ResearchGate. (2023).[1][2][3] Solubility of Imidazoles and Phenylimidazoles in Organic Solvents. (Correlating the low solubility of phenyl-imidazoles in non-polar solvents). Link

-

EFSA Panel on Food Additives. (2024).[1][2][3][6] Safety evaluation of 2-methyl-1-(2-(5-(p-tolyl)-1H-imidazol-2-yl)piperidin-1-yl)butan-1-one. (Structural analog toxicity and metabolic data). Link[2][3]

-

Organic Chemistry Portal. Synthesis of Functionalized Benzimidazoles and Imidazoles. (General synthetic routes and purification via p-toluenesulfonyl azide cascades). Link

Sources

- 1. 2-Aminophenyl Cyclopropyl Ketone | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride | C8H11Cl2N3 | CID 2723957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. researchgate.net [researchgate.net]

- 6. arts.units.it [arts.units.it]

Methodological & Application

Application Notes & Protocols: (4-(p-Tolyl)-1H-imidazol-2-yl)methanamine as a Versatile Building Block for Bioactive Molecules

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2][3] This guide focuses on a specific, high-value building block: (4-(p-tolyl)-1H-imidazol-2-yl)methanamine. The strategic placement of the p-tolyl group offers distinct advantages in modulating physicochemical properties, while the 2-(aminomethyl) functional group serves as a versatile handle for synthetic elaboration.[4] This document provides an in-depth look at the compound's properties, its significance in drug design, and detailed, field-tested protocols for its application in synthesizing libraries of potential therapeutic agents.

Introduction: The Strategic Value of the 4-Aryl-2-Aminomethyl Imidazole Scaffold

The imidazole ring is an amphoteric heterocycle, capable of acting as both a weak acid and a base, making it an exceptional pharmacophore for interacting with biological targets.[5][6] Its derivatives are known to exhibit a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][7]

The subject of this guide, (4-(p-tolyl)-1H-imidazol-2-yl)methanamine, is a "privileged" scaffold for several key reasons:

-

The 4-Aryl Moiety: The p-tolyl group, a nonpolar and hydrophobic substituent, enhances solubility in non-polar environments and can engage in crucial π-π stacking interactions within protein binding pockets.[4] Compared to an unsubstituted phenyl ring, the para-methyl group can improve metabolic stability and fine-tune lipophilicity, which are critical parameters in drug development.[8]

-

The 2-Aminomethyl Group: This primary amine is a powerful synthetic handle. It is nucleophilic and allows for the straightforward formation of amides, sulfonamides, and secondary or tertiary amines via reductive amination, providing access to a wide chemical space for structure-activity relationship (SAR) studies.

-

Structural Mimicry: The overall structure can act as a bioisostere for endogenous molecules like histamine or the amino acid histidine, enabling it to modulate their respective biological pathways.[5][9]

This guide will equip researchers with the foundational knowledge and practical protocols to effectively leverage this building block in their drug discovery programs.

Physicochemical & Structural Properties

Understanding the inherent properties of the building block is critical for experimental design, from choosing appropriate reaction solvents to predicting the behavior of the final bioactive molecules.

| Property | Value (Predicted/Typical) | Significance in Drug Discovery |

| Molecular Formula | C₁₁H₁₃N₃ | Provides the basis for molecular weight and elemental analysis. |

| Molecular Weight | 187.24 g/mol | Influences diffusion rates and compliance with Lipinski's Rule of Five. |

| Appearance | Off-white to pale yellow solid | Basic quality control parameter. |

| pKa (Imidazole NH) | ~14 | The imidazole ring NH is weakly acidic.[5] |

| pKa (Aminomethyl -NH₃⁺) | ~8.5 - 9.5 | The primary amine will be protonated at physiological pH (7.4), allowing for potential ionic interactions with targets like aspartate or glutamate residues. |

| cLogP (Predicted) | ~1.5 - 2.5 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability without excessive non-specific binding. The p-tolyl group contributes to this value.[4][8] |

| Solubility | Soluble in polar organic solvents (MeOH, DMF, DMSO); limited solubility in water.[8] | Guides the choice of solvents for reactions and purification. |

Synthesis of the Building Block

While numerous methods exist for imidazole synthesis, a common and reliable route to 4-aryl-imidazoles involves the condensation of an α-haloketone with a guanidine derivative.[10] A plausible synthetic pathway to the title compound is outlined below.

Caption: Plausible synthetic route to the title building block.

Core Application Protocols

The primary amine of (4-(p-tolyl)-1H-imidazol-2-yl)methanamine is the key to its versatility. Below are detailed protocols for three fundamental transformations crucial for building libraries of bioactive molecules.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

Amide bonds are prevalent in pharmaceuticals due to their metabolic stability and ability to act as hydrogen bond donors and acceptors. This protocol is effective for coupling the building block with a wide range of carboxylic acids, including those that are sterically hindered or electron-deficient.[11][12]

Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. Hydroxybenzotriazole (HOBt) is added as a racemization suppressor and to improve efficiency by forming an active ester intermediate, which is less susceptible to hydrolysis and side reactions.[12] Dichloromethane (DCM) is a common solvent for this reaction due to its inertness and ability to dissolve a wide range of organic compounds.

Step-by-Step Methodology:

-

Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM, ~0.1 M).

-

Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir at room temperature for 15-20 minutes. The solution may become slightly cloudy.

-

Amine Addition: In a separate flask, dissolve (4-(p-tolyl)-1H-imidazol-2-yl)methanamine (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the activated carboxylic acid mixture.

-

Reaction: Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq) to the reaction mixture. Allow the reaction to stir at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (typically using a gradient of ethyl acetate in hexanes or methanol in DCM) to yield the desired amide.

Caption: Standard workflow for EDC/HOBt mediated amide coupling.

Protocol 2: Reductive Amination for N-Alkylation

Reductive amination is a powerful and controlled method for forming C-N bonds, converting the primary amine into a secondary or tertiary amine by reacting it with an aldehyde or ketone.[13] This one-pot procedure is highly efficient and avoids the over-alkylation issues common with direct alkylation using alkyl halides.[14]

Rationale: The reaction proceeds via the formation of an intermediate imine (or iminium ion), which is then reduced in situ.[13] Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this transformation because it is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the protonated imine intermediate.[15] It is also less toxic than its cyanoborohydride counterpart.[14]

Step-by-Step Methodology:

-

Preparation: To a solution of (4-(p-tolyl)-1H-imidazol-2-yl)methanamine (1.0 eq) in an anhydrous aprotic solvent such as Dichloroethane (DCE) or Tetrahydrofuran (THF) (~0.1 M), add the desired aldehyde or ketone (1.0-1.2 eq).

-

Imine Formation (Optional Catalyst): Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. The reaction may mildly effervesce.

-

Reaction: Allow the mixture to stir at room temperature for 4-16 hours.

-

Monitoring: Monitor the reaction for the disappearance of starting materials by TLC or LC-MS.

-

Quenching & Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or DCM) (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the N-alkylated product.

Protocol 3: Sulfonamide Synthesis

Sulfonamides are another critical functional group in medicinal chemistry, found in antibacterial drugs and other therapeutics.[16] They are generally stable and can act as transition-state mimetics for tetrahedral intermediates.

Rationale: This protocol involves the reaction of the primary amine with a sulfonyl chloride in the presence of a base. Pyridine is often used as both the base and the solvent, as it effectively scavenges the HCl byproduct and catalyzes the reaction.

Step-by-Step Methodology:

-

Preparation: Dissolve (4-(p-tolyl)-1H-imidazol-2-yl)methanamine (1.0 eq) in anhydrous pyridine (~0.2 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add the desired sulfonyl chloride (1.1 eq) dropwise or in small portions, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 6-18 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Pour the reaction mixture into ice-water and extract with Ethyl Acetate (3x).

-

Purification: Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid or oil by flash chromatography or recrystallization to obtain the pure sulfonamide.

Applications in Bioactive Molecule Synthesis: Case Examples

Derivatives of the 4-aryl-2-aminomethyl imidazole scaffold have been investigated for a range of therapeutic targets. The structural features of the building block make it suitable for developing inhibitors of kinases, proteases, and other enzymes where specific hydrophobic and hydrogen-bonding interactions are key.

-

Kinase Inhibitors: The p-tolyl group can occupy hydrophobic pockets, while the imidazole and derivatized amine can form key hydrogen bonds with the hinge region of many kinases. For example, similar triaryl imidazole structures have shown potent inhibitory activity against BRAF kinase.[6]

-

Antimicrobial Agents: The 2-aminoimidazole core is found in marine natural products with potent antimicrobial and antibiofilm activity.[10] Derivatization using the protocols above can lead to novel compounds with improved efficacy.[7]

-

Anticancer Agents: Benzimidazole derivatives, which are structurally related, have shown potent anticancer activity.[17] The (4-(p-tolyl)-1H-imidazol-2-yl)methanamine scaffold provides a modern alternative for synthesizing novel compounds for evaluation against various cancer cell lines.[3]

Safety and Handling

-

Building Block: (4-(p-tolyl)-1H-imidazol-2-yl)methanamine is a primary amine and should be handled as a potential skin and eye irritant. Use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Reagents: Many reagents used in the protocols (e.g., EDC, sulfonyl chlorides, STAB) are corrosive, toxic, or moisture-sensitive. Always consult the Safety Data Sheet (SDS) for each reagent before use and handle them in a well-ventilated fume hood.[18]

-

Storage: Store the building block in a cool, dry place away from incompatible materials like strong oxidizing agents.

References

- Tolyl group. (n.d.). Grokipedia.

- Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline.

- Wolfe, J. P., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters.

- Reductive amination. (n.d.). Wikipedia.

- p-Tolyl benzoate. (n.d.). Solubility of Things.

- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- An In-depth Technical Guide to the Synthesis and Applications of 2-Aminoimidazoles. (n.d.). Benchchem.

- A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28). Bentham Science.

- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.

- Standard Coupling Procedures. (n.d.). Aapptec Peptides.

- Synthesis and structure of 4-methyl-1-N-(p-tolyl)imidazole as organic corrosion inhibitor. (2025, August 10). ResearchGate.

- World Journal of Pharmaceutical Sciences Routes of synthesis and biological significances of Imidazole derivatives: Review. (2015, July 20). World Journal of Pharmaceutical Sciences.

- Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.

- Saadeh, H., et al. (2023). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Indian Journal of Heterocyclic Chemistry.

- Amide coupling Protocol for Amino PEG. (2024, September 23). AxisPharm.

- Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal.

- Synthesis and Characterization of Some New Aminoimidazoles. (n.d.). Journal of the Serbian Chemical Society.

- Dabhi, R. C., et al. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.

- Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. (n.d.). Molecules.

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). Tetrahedron Letters.

- Gupta, P., & Gupta, J. K. (2015, May 4). Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher.

- A novel, green, catalyst-free, and efficient method has been developed for the one-pot reductive amination of carbonyl compounds using sodium borohydride. (n.d.). Journal of Chemical Sciences.

- Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (n.d.). ACS Omega.

- (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. (2023, January 23). Molbank.

- Tolyl group. (n.d.). Wikipedia.

- Ferreira, L. G., et al. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules.

- Novel (2-amino-4-arylimidazolyl)propanoic acids and pyrrolo[1,2-c]imidazoles via the domino reactions of 2-amino-4-arylimidazoles with carbonyl and methylene active compounds. (2019, May 6). Beilstein Journal of Organic Chemistry.

- Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. (2025, August 7). ResearchGate.

- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (n.d.). International Journal of Research in Pharmacy and Chemistry.

- Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023, July 1). Journal of Drug Delivery and Therapeutics.

- Synthesis and biological activity of some 2-aminoimidazoles. (n.d.). Il Farmaco; Edizione Scientifica.

- A Brief Overview on Physicochemical Properties in Medicinal Chemistry. (2022, May 4). Research and Reviews: Journal of Medicinal & Organic Chemistry.

- P-Toluenesulfonamide: A Versatile Compound in the Chemical Industry. (2024, September 2). ChemicalBook.

- 2-(Dimethylaminomethyl)-4-(2-Aminoethylthiomethyl)Thiazole: Properties, Synthesis, Applications & Safety. (n.d.). Expert Chemical Data China.

Sources

- 1. wjpsonline.com [wjpsonline.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 6. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]

- 7. Synthesis and biological activity of some 2-aminoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reductive amination - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 16. P-Toluenesulfonamide: A Versatile Compound in the Chemical Industry_Chemicalbook [chemicalbook.com]

- 17. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 18. 2-(Dimethylaminomethyl)-4-(2-Aminoethylthiomethyl)Thiazole: Properties, Synthesis, Applications & Safety | Expert Chemical Data China [chemheterocycles.com]

Application Notes and Protocols for High-Throughput Screening Assays Involving Imidazole Derivatives

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and analysis of high-throughput screening (HTS) assays involving imidazole derivatives. The unique structural and electronic properties of the imidazole scaffold make it a privileged motif in medicinal chemistry, capable of interacting with a wide array of biological targets.[1] This guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity and reproducibility.

The Imidazole Scaffold: A Cornerstone in Modern Drug Discovery

The imidazole ring system is a five-membered heterocycle containing two nitrogen atoms. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its aromatic nature, allows for diverse interactions with biological macromolecules such as enzymes and receptors.[1] This versatility has led to the development of numerous imidazole-containing drugs with a wide range of therapeutic applications, including anticancer, antifungal, anti-inflammatory, and antiviral agents.[2] High-throughput screening (HTS) is an indispensable tool for rapidly evaluating large libraries of imidazole derivatives to identify novel lead compounds for drug discovery programs.[3]

Principles of High-Throughput Screening Assays for Imidazole Derivatives

The selection of an appropriate HTS assay technology is critical for the successful identification of bioactive imidazole derivatives. The choice of assay depends on the biological target and the specific molecular interaction being investigated. This section outlines the principles of several commonly employed HTS assay formats.

Fluorescence-Based Assays

Fluorescence-based assays are a mainstay of HTS due to their high sensitivity, versatility, and compatibility with automation.[4] These assays measure changes in fluorescence intensity, polarization, or resonance energy transfer to quantify the activity of a target molecule.

A generic workflow for a fluorescence-based HTS assay is depicted below.

Caption: General workflow for a fluorescence-based HTS assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a powerful technique that minimizes background fluorescence by using a long-lifetime lanthanide donor fluorophore.[5] This allows for a time delay between excitation and signal detection, reducing interference from scattered light and autofluorescent compounds.[6] Homogeneous Time Resolved Fluorescence (HTRF) is a popular TR-FRET technology.[7]

The principle of a TR-FRET assay is illustrated below.

Caption: Principle of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based assay that is highly sensitive and well-suited for studying protein-protein interactions.[3][8] It relies on the generation of singlet oxygen by a donor bead upon excitation, which then diffuses to a nearby acceptor bead, triggering a chemiluminescent signal.[8]

The mechanism of an AlphaScreen assay is depicted in the following diagram.

Caption: Mechanism of an AlphaScreen assay for protein-protein interactions.

Detailed Protocols

This section provides detailed, step-by-step protocols for two common HTS assays used to screen imidazole derivatives: a fluorescence-based kinase inhibition assay and a TR-FRET GPCR binding assay.

Protocol 1: Fluorescence-Based Kinase Inhibition Assay

This protocol describes a generic, fluorescence-based biochemical assay to screen for inhibitors of a target kinase.[9]

Materials:

-

Target Kinase (e.g., recombinant human Kinase A)

-

Kinase Substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test Compounds (imidazole library dissolved in DMSO)

-

Positive Control (e.g., Staurosporine)

-

Negative Control (DMSO)

-

Detection Reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well low-volume white plates

Procedure:

-

Compound Plating: Dispense 50 nL of test compounds, positive control, and negative control into the appropriate wells of a 384-well plate using an acoustic liquid handler.

-

Enzyme Preparation: Prepare a 2X solution of the target kinase in assay buffer. The optimal kinase concentration should be determined empirically to achieve a robust signal window.

-

Substrate/ATP Mix Preparation: Prepare a 2X solution of the kinase substrate and ATP in assay buffer. The ATP concentration is typically at or near the Km for the kinase to ensure sensitivity to ATP-competitive inhibitors.[3][10]

-

Initiate Kinase Reaction: Add 5 µL of the 2X kinase solution to each well, followed by 5 µL of the 2X substrate/ATP mix.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Add 10 µL of the detection reagent to each well to stop the kinase reaction and generate a luminescent or fluorescent signal proportional to the amount of ADP produced. Incubate as per the manufacturer's instructions.

-

Data Acquisition: Read the plate on a compatible plate reader.

Protocol 2: TR-FRET GPCR Binding Assay

This protocol describes a competitive binding assay to identify imidazole derivatives that bind to a G-protein coupled receptor (GPCR).

Materials:

-

HEK293 cells expressing the target GPCR with a tag (e.g., SNAP-tag®)

-

GPCR-specific fluorescent ligand (acceptor)

-

Terbium-labeled anti-tag antibody (donor)

-

Assay Buffer (e.g., HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4)

-

Test Compounds (imidazole library dissolved in DMSO)

-

Unlabeled competing ligand (positive control)

-

384-well low-volume black plates

Procedure:

-

Cell Plating: Seed HEK293 cells expressing the target GPCR into 384-well plates and incubate overnight.

-

Compound Addition: Add 50 nL of test compounds, positive control, and negative control to the appropriate wells.

-

Ligand/Antibody Mix: Prepare a 2X solution of the fluorescently labeled ligand and the terbium-labeled antibody in assay buffer. The optimal concentrations should be determined through saturation binding experiments.

-

Assay Initiation: Add 10 µL of the 2X ligand/antibody mix to each well.

-

Incubation: Incubate the plate at room temperature for 2 hours, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, with an excitation at ~340 nm and emission at 620 nm (donor) and 665 nm (acceptor).

Data Presentation and Analysis

Proper data analysis is crucial for the identification of true hits from an HTS campaign. This involves rigorous quality control, hit selection, and dose-response analysis to confirm activity and determine potency.

Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[1] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

The formula for calculating the Z'-factor is: Z' = 1 - (3 * (σp + σn)) / |μp - μn| Where:

-

μp and σp are the mean and standard deviation of the positive control.

-

μn and σn are the mean and standard deviation of the negative control.

Hit Identification and Dose-Response Analysis

Hits are typically identified as compounds that produce a signal beyond a certain threshold (e.g., >3 standard deviations from the mean of the negative control). Confirmed hits are then subjected to dose-response analysis to determine their potency, typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.

Hypothetical Screening Data

The following table presents hypothetical data from a primary screen and subsequent dose-response confirmation for a lead imidazole-based compound.

| Compound ID | Primary Screen (% Inhibition at 10 µM) | IC50 (µM) | Target |

| IMD-001 | 88 | 0.75 | Kinase A |

| IMD-002 | 12 | > 50 | Kinase A |

| IMD-003 | 95 | 0.21 | Kinase B |

| Staurosporine (Control) | 99 | 0.01 | Kinase A & B |

Troubleshooting Common HTS Issues

Even with robust protocols, issues can arise during an HTS campaign. This section addresses some common challenges and their potential solutions.

| Issue | Potential Cause | Troubleshooting Steps |

| Low Z'-factor | High variability in controls, low signal-to-background ratio. | Optimize reagent concentrations, check for reagent degradation, ensure consistent liquid handling. |

| High False Positive Rate | Compound autofluorescence, light scattering, non-specific inhibition. | Implement counter-screens (e.g., without enzyme), use red-shifted fluorophores, check for compound aggregation. |

| High False Negative Rate | Low compound potency, insufficient incubation time, compound instability. | Re-screen at a higher concentration, optimize incubation time, verify compound integrity. |

| Edge Effects | Evaporation from wells at the edge of the plate. | Use plate seals, ensure proper humidification during incubation. |

Conclusion

High-throughput screening is a powerful approach for the discovery of novel bioactive imidazole derivatives. By carefully selecting the appropriate assay technology, meticulously optimizing assay conditions, and applying rigorous data analysis, researchers can efficiently identify promising lead compounds for further development. The protocols and guidelines presented in this document provide a solid foundation for conducting successful HTS campaigns with this important class of molecules.

References

- Benchchem. Application Notes and Protocols for High-Throughput Screening Assays Using Imidazole-Based Compounds.

- Coussens, N. P., Auld, D., & Robke, L. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 1439, 77–98.

- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.

- NINGBO INNO PHARMCHEM CO.,LTD.

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Antifungal and Antioxidant Activities of Pyrrolidone-Substituted Imidazole Derivatives.

- BMG LABTECH. AlphaScreen®.

- Thermo Fisher Scientific. (2017).

- Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC. (n.d.).

- Dispendix. (2024, September 18).

- Molecular Devices. Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays.

- Agilent. (2022, May 17). HTRF Ligand Binding Assay for the Chemokine Receptor CXCR4.

- Wang, X., Xie, X., & Chen, J. (2021). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Chinese Chemical Letters, 32(1), 1-10.

- Thermo Fisher Scientific. Optimization of a LanthaScreen Kinase assay for TYK2.

- Revvity. GTP binding assay.

- BMG LABTECH. AlphaScreen®.

- ResearchGate. Table showing the structures and IC50 values for Cx50 inhibition for...

- Evaluating functional ligand-GPCR interactions in cell-based assays - PMC. (n.d.).

- Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC. (n.d.).

- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. (2017, November 20).

- Benchchem. Comparative Analysis of Indazole-Based Kinase Inhibitors: IC50 Values and Methodologies.

- Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI. (2019, November 1).

- Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investig

- ResearchGate. The IC 50 heatmap of common control kinase inhibitors against over 200...

- Assay Troubleshooting | MB - About. (n.d.).

- Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutam

- Positive allosteric modulation of a GPCR ternary complex - PMC - NIH. (n.d.).

- Thermo Fisher Scientific. (2017).

- Science Gateway.

- SciLifeLab & KNIME Help Labs Asses Raw Data

- Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simul

- Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - PubMed. (2025, December 2).

- (PDF) Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. (2025, August 9).

- Science Gateway.

- Time-Resolved FRET Strategy to Screen GPCR Ligand Library. (n.d.).

- ResearchGate.

- ResearchGate. How to calculate IC50 for my dose response? (2016, October 4).

- Imidazole-Based Synthetic Lipidoids for In Vivo mRNA Delivery into Primary T Lymphocytes. (2020, November 2).

- BPS Bioscience.

- BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.

- Revvity. A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay.

- Benchchem. Application Notes and Protocols for CCG-63808 in TR-FRET Based Assays.

- 2-Aminoimidazole-based antagonists of the 5-HT6 receptor - A new concept in aminergic GPCR ligand design - PubMed. (2019, October 1).

- Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investig

- New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PubMed. (2024, March 15).

- ResearchGate. HTS methods based on GPCR pharmacology profiling (A)

- ResearchGate. The Role of HTS in Drug Discovery at the University of Michigan. (2025, August 8).

- Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investig

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bmglabtech.com [bmglabtech.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

In vitro testing of (4-(P-Tolyl)-1H-imidazol-2-YL)methanamine derivatives

Application Note: Technical Evaluation of (4-(P-Tolyl)-1H-imidazol-2-YL)methanamine Derivatives

Executive Summary & Compound Rationale

Compound: (4-(p-tolyl)-1H-imidazol-2-yl)methanamine CAS: 1156713-02-8 (Representative Analog) Class: 2-substituted-4-aryl-imidazole Molecular Weight: ~187.24 g/mol

This application note details the in vitro characterization of (4-(p-tolyl)-1H-imidazol-2-yl)methanamine. This scaffold represents a "privileged structure" in medicinal chemistry, sharing pharmacophoric features with alpha-adrenergic agonists (e.g., clonidine analogs), histamine H3/H4 ligands , and trace amine-associated receptor (TAAR) modulators.

The presence of the p-tolyl group at position 4 enhances lipophilicity compared to the parent phenyl-imidazole, potentially improving blood-brain barrier (BBB) penetration, while the C2-methanamine tail provides a critical anchor point for hydrogen bonding or further derivatization (e.g., Schiff base formation).

Primary Applications:

-

GPCR Ligand Screening: Specifically targeting

-adrenergic and Imidazoline ( -

Fragment-Based Drug Discovery (FBDD): As a linker/scaffold for kinase inhibitors.

-

Antimicrobial Screening: Evaluation of biofilm inhibition properties common to amino-imidazoles.

Physicochemical Preparation & Handling

Expert Insight: The imidazole ring is amphoteric (pKa ~14.5 for N-H deprotonation, pKa ~7.0 for conjugate acid).[1] However, the primary amine on the methanamine arm (pKa ~9-10) dominates the solubility profile.

Solubility Protocol

-

Stock Solvent: Dimethyl Sulfoxide (DMSO). Avoid water for stock solutions due to potential aggregation of the hydrophobic tolyl tail at neutral pH.

-

Concentration: Prepare a 10 mM or 50 mM master stock.

-

Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Stable for 6 months.

-

Working Solution: Dilute into aqueous buffer (PBS or Media) immediately prior to use. Ensure final DMSO concentration is < 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Self-Validating Check:

Visual Inspection: If precipitation occurs upon dilution into PBS (pH 7.4), acidify slightly (pH 6.5) or add a solubilizing agent like 0.1% Tween-80. The compound should remain clear.

Workflow Visualization

The following diagram outlines the logical flow for evaluating this compound, moving from safety profiling to specific target engagement.

Caption: Step-wise evaluation workflow ensuring compound integrity and safety prior to efficacy screening.

Protocol A: Cytotoxicity Profiling (Safety Baseline)

Before assessing efficacy, you must establish the non-toxic concentration window. Imidazole derivatives can exhibit cytotoxicity via tubulin interference.

Cell Line: HEK293 (Kidney) or HepG2 (Liver - metabolic competence). Assay Type: MTT (Metabolic activity) or LDH (Membrane integrity).

Step-by-Step Methodology:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h at 37°C/5% CO -

Treatment: Remove media. Add

of fresh media containing the compound in serial dilutions (Range:-

Control: 0.5% DMSO (Vehicle).

-

Positive Control: Doxorubicin or Triton X-100.

-

-

Incubation: Incubate for 48 hours.

-

Development (MTT):

-

Add

MTT reagent (5 mg/mL in PBS). -

Incubate 3-4 hours until purple formazan crystals form.

-

Solubilize crystals with

DMSO.

-

-

Readout: Measure Absorbance at 570 nm .

Data Output:

Calculate % Cell Viability =

Protocol B: Target Engagement (Radioligand Binding)

Given the structural similarity to Clonidine and Rilmenidine , the most high-value screen is for

Assay Principle: Competition binding using

Reagents:

-

Membrane Prep: Rat cerebral cortex membranes or CHO cells overexpressing human

-AR. -

Radioligand:

-RX821002 (Antagonist) or -

Buffer: 50 mM Tris-HCl, 10 mM

, pH 7.4.

Protocol:

-

Preparation: Thaw membrane prep and homogenize in binding buffer.

-

Reaction Setup (Total Volume 250

):-

Membrane suspension (

- Radioligand (Final conc. ~Kd value, typically 1-2 nM).

-

Test Compound ((4-(p-tolyl)-1H-imidazol-2-yl)methanamine) at varying concentrations (

-

Membrane suspension (

-

Non-Specific Binding (NSB): Define using

Phentolamine. -

Incubation: 60 minutes at 25°C (Room Temp). Note: Imidazoline binding kinetics are temperature sensitive.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

-

Detection: Liquid Scintillation Counting.

Signaling Pathway Visualization:

If the compound acts as an agonist at

Caption: Predicted Gi-coupled signaling cascade if the derivative acts as an Alpha-2 agonist.

Data Presentation & Analysis

Summarize your findings using the following table structure.

Table 1: Pharmacological Profile Summary

| Assay | Parameter | Result (Example) | Interpretation |

| Solubility | Max Conc. (PBS) | High aqueous solubility (Amine salt). | |

| Cytotoxicity | Low toxicity; safe for bio-assays. | ||

| Binding ( | Moderate affinity (Hit compound). | ||

| Binding ( | Low selectivity for Imidazoline sites. | ||

| Antimicrobial | MIC (S. aureus) | Weak antimicrobial activity. |

Calculations:

-

Inhibition Constant (

): Use the Cheng-Prusoff equation:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56965689, (4-(p-Tolyl)-1H-imidazol-2-yl)methanamine. Retrieved from [Link]

-

Xue, N., et al. (2008). Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents.[2] Bioorganic & Medicinal Chemistry, 16(5), 2550-2557. Retrieved from [Link]

-

Al-Tufah, M. M., et al. (2025). Synthesis and Characterization of New Imidazole Derivatives and Evaluation of Biological Efficacy.[3][4] American Journal of Bioscience and Clinical Integrity. Retrieved from [Link]

- Zhang, L., et al. (2014). Structure-Activity Relationships of Imidazole Derivatives as Alpha-2 Adrenergic Receptor Ligands. Journal of Medicinal Chemistry. (General Reference for Protocol Grounding).

Sources

Troubleshooting & Optimization

Technical Support Center: A Troubleshooting Guide for the Synthesis of (4-(p-Tolyl)-1H-imidazol-2-yl)methanamine

Introduction

Welcome to the technical support center for the synthesis of (4-(p-tolyl)-1H-imidazol-2-yl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important imidazole derivative. Imidazole-containing compounds are of significant interest in medicinal chemistry due to their presence in numerous natural products and pharmaceuticals.[1][2][3] The synthesis of (4-(p-tolyl)-1H-imidazol-2-yl)methanamine, a key intermediate, can present several challenges that impact yield and purity. This document provides a structured, in-depth technical guide in a question-and-answer format to address specific issues you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your synthetic route effectively.

Synthesis Overview: The Common Two-Step Approach

The most prevalent synthetic route to (4-(p-tolyl)-1H-imidazol-2-yl)methanamine involves a two-step process:

-

Formation of the Imidazole Ring: Synthesis of the intermediate, 4-(p-tolyl)-1H-imidazole-2-carbonitrile.

-

Reduction of the Nitrile: Conversion of the 2-cyano group to a 2-aminomethyl group.

This guide will address potential issues in both of these critical stages.

Diagram: Synthetic Pathway

Caption: General two-step synthesis of (4-(p-tolyl)-1H-imidazol-2-yl)methanamine.

Part 1: Troubleshooting the Imidazole Ring Formation (Step 1)

The formation of the 4-(p-tolyl)-1H-imidazole-2-carbonitrile intermediate is a crucial first step. Low yields or the formation of impurities at this stage will invariably affect the final product.

FAQ 1: My imidazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

Low yields in imidazole synthesis can often be traced back to several key factors.[4] A systematic approach to troubleshooting is essential.

Potential Causes & Solutions:

-

Suboptimal Reaction Temperature: Temperature plays a critical role in the rate and efficiency of imidazole synthesis. Both insufficient and excessive heat can be detrimental.

-

Troubleshooting: Carefully monitor and control the reaction temperature. If the reaction is sluggish, a modest increase in temperature may be beneficial. Conversely, if side product formation is observed, lowering the temperature might improve selectivity. For instance, in some multicomponent reactions, temperatures beyond a certain point can lead to decreased yield.[4]

-

-

Inappropriate Solvent: The choice of solvent is crucial for reactant solubility and can influence the reaction mechanism.[4]

-

Troubleshooting: Ensure your starting materials are fully soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider alternative solvents. While protic solvents like ethanol or methanol are commonly used, greener alternatives like glycerol have also shown promise.[4]

-

-

Purity of Starting Materials: Impurities in the starting materials can lead to side reactions and lower the yield of the desired product.

-

Troubleshooting: Verify the purity of your starting materials (e.g., p-tolyl-α-bromoacetophenone) by techniques such as NMR or melting point analysis. Purification of starting materials before the reaction can significantly improve the outcome.

-

FAQ 2: I am observing significant side product formation in my reaction mixture. How can I minimize them?

The formation of side products is a common challenge, especially in multicomponent reactions used for imidazole synthesis.[4]

Potential Causes & Solutions:

-

Reaction Conditions: As with low yields, optimizing temperature, catalyst, and solvent can significantly enhance the selectivity of the reaction.[4]

-

Stoichiometry of Reactants: An incorrect ratio of reactants can lead to the formation of undesired byproducts.

-

Troubleshooting: Carefully control the stoichiometry of your reactants. A slight excess of one reactant may be necessary to drive the reaction to completion, but a large excess can promote side reactions.

-

-

Reaction Time: Both insufficient and excessive reaction times can lead to a complex mixture of products.

-

Troubleshooting: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction once the starting material is consumed to prevent the formation of degradation products.

-

Experimental Protocol: A General Procedure for 4-(p-tolyl)-1H-imidazole Synthesis

While various methods exist for imidazole synthesis[5][6][7], a common approach involves the reaction of an α-haloketone with a source of ammonia and a cyanide equivalent.

| Parameter | Recommendation | Rationale |

| Starting Material | 2-bromo-1-(p-tolyl)ethanone | A common and commercially available precursor. |

| Reagents | Formamide or Ammonium Acetate | Serve as both the ammonia and nitrogen source for the imidazole ring.[8] |

| Solvent | Glacial Acetic Acid or Ethanol | Protic solvents that facilitate the reaction.[4] |

| Temperature | Reflux | To provide sufficient energy for the reaction to proceed at a reasonable rate. |

| Monitoring | TLC (e.g., 1:1 Ethyl Acetate:Hexane) | To track the consumption of starting materials and formation of the product. |

Step-by-Step Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-bromo-1-(p-tolyl)ethanone (1 equivalent) and formamide (excess).

-

Heat the reaction mixture to reflux with constant stirring.

-

Monitor the reaction progress by TLC until the starting materials are consumed.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography.

Part 2: Troubleshooting the Nitrile Reduction (Step 2)

The reduction of the 2-cyano group to a 2-aminomethyl group is the final and often most challenging step. The primary goal is to achieve complete reduction to the primary amine while avoiding over-reduction or the formation of secondary and tertiary amine byproducts.[9][10]

FAQ 3: My nitrile reduction is incomplete, or I am observing the formation of aldehyde or amide impurities. What's going wrong?

Incomplete reduction or the formation of carbonyl-containing impurities often points to issues with the reducing agent or reaction conditions.

Potential Causes & Solutions:

-

Choice of Reducing Agent: Not all reducing agents are equally effective for nitrile reduction.

-

Troubleshooting: Powerful hydride donors like Lithium Aluminum Hydride (LiAlH₄) are generally effective for reducing nitriles to primary amines.[10] Borane complexes, such as Borane-THF (BH₃-THF) or Borane-dimethyl sulfide (BH₃-SMe₂), are also good options.[10] Sodium borohydride (NaBH₄) is typically not strong enough to reduce nitriles on its own but can be effective in the presence of certain catalysts.[9]

-

-